molecular formula C23H35NO3 B4306952 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE

4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE

Cat. No.: B4306952
M. Wt: 373.5 g/mol
InChI Key: LYEJNXXXVAUDRC-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its complex structure, which includes a cyclohexyl ring, a tert-butyl group, and an amino-pentanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE typically involves the esterification of 4-tert-butylcyclohexanol with 5-oxo-5-[(2-phenylethyl)amino]pentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the interactions between esters and biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the amino group could yield compounds with enhanced biological activity, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, this compound is used in the formulation of fragrances and flavoring agents. Its pleasant odor and stability make it an ideal candidate for use in consumer products.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylcyclohexyl acetate: Similar in structure but lacks the amino-pentanoate moiety.

    4-tert-butylcyclohexanol: The alcohol precursor used in the synthesis of the ester.

    5-oxo-5-[(2-phenylethyl)amino]pentanoic acid: The acid component used in the esterification reaction.

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-(PHENETHYLAMINO)PENTANOATE is unique due to its combination of a cyclohexyl ring, a tert-butyl group, and an amino-pentanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) 5-oxo-5-(2-phenylethylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO3/c1-23(2,3)19-12-14-20(15-13-19)27-22(26)11-7-10-21(25)24-17-16-18-8-5-4-6-9-18/h4-6,8-9,19-20H,7,10-17H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEJNXXXVAUDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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